molecular formula C22H16F3NO4 B6200376 N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate CAS No. 220168-50-3

N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate

Cat. No.: B6200376
CAS No.: 220168-50-3
M. Wt: 415.4 g/mol
InChI Key: NYSXZMSSYAVFDK-UHFFFAOYSA-N
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Description

N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate is a synthetic organic compound characterized by the presence of a benzyloxy group, a phenylformamido group, and a trifluoromethyl-substituted benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethyl)benzoic acid with benzyl alcohol in the presence of a dehydrating agent to form the benzyloxy ester. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy. The benzyloxy and phenylformamido groups may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(benzyloxy)-1-phenylformamido 4-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(benzyloxy)-1-phenylformamido 4-chlorobenzoate: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

N-(benzyloxy)-1-phenylformamido 4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

220168-50-3

Molecular Formula

C22H16F3NO4

Molecular Weight

415.4 g/mol

IUPAC Name

[benzoyl(phenylmethoxy)amino] 4-(trifluoromethyl)benzoate

InChI

InChI=1S/C22H16F3NO4/c23-22(24,25)19-13-11-18(12-14-19)21(28)30-26(20(27)17-9-5-2-6-10-17)29-15-16-7-3-1-4-8-16/h1-14H,15H2

InChI Key

NYSXZMSSYAVFDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C(F)(F)F

Purity

95

Origin of Product

United States

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